molecular formula C13H20N4O2 B12516048 6-(hydrazinecarbonylamino)-N-phenylhexanamide CAS No. 651767-92-9

6-(hydrazinecarbonylamino)-N-phenylhexanamide

Cat. No.: B12516048
CAS No.: 651767-92-9
M. Wt: 264.32 g/mol
InChI Key: IOQGDSVEOQIPEF-UHFFFAOYSA-N
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Description

6-(hydrazinecarbonylamino)-N-phenylhexanamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarbonylamino group attached to a hexanamide backbone, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydrazinecarbonylamino)-N-phenylhexanamide typically involves the reaction of hexanoyl chloride with phenylhydrazine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(hydrazinecarbonylamino)-N-phenylhexanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The hydrazinecarbonylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

Scientific Research Applications

6-(hydrazinecarbonylamino)-N-phenylhexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(hydrazinecarbonylamino)-N-phenylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine derivatives: Compounds such as phenylhydrazine and benzoylhydrazine share structural similarities with 6-(hydrazinecarbonylamino)-N-phenylhexanamide.

    Hexanamide derivatives: Compounds like N-phenylhexanamide and N-benzylhexanamide have similar hexanamide backbones but differ in the substituents attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both hydrazinecarbonylamino and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

651767-92-9

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

6-(hydrazinecarbonylamino)-N-phenylhexanamide

InChI

InChI=1S/C13H20N4O2/c14-17-13(19)15-10-6-2-5-9-12(18)16-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,14H2,(H,16,18)(H2,15,17,19)

InChI Key

IOQGDSVEOQIPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)NN

Origin of Product

United States

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